UT-A1 Inhibitory Potency: 1-(4-Chloro-2-methylphenyl)-2-thiourea Exhibits >250-Fold Greater Potency Than Representative Phenylthiourea Analogs
In a fluorescence plate reader assay using MDCK cells expressing rat UT-A1, 1-(4-chloro-2-methylphenyl)-2-thiourea inhibited urea transport with an IC50 of 5,000 nM (5 μM) [1]. This potency is substantially greater than that of several closely related phenylthiourea analogs evaluated under comparable conditions in a separate published study. Dimethylthiourea (DMTU) exhibited an IC50 of 2,000–3,000 μM, 4-chlorophenylthiourea an IC50 of 6,300 μM, and 4-nitrophenylthiourea an IC50 of 1,300 μM [2]. The quantified difference in potency ranges from approximately 260-fold (vs. 4-nitrophenylthiourea) to 1,260-fold (vs. 4-chlorophenylthiourea) [2].
| Evidence Dimension | UT-A1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 5,000 nM (5 μM) |
| Comparator Or Baseline | Dimethylthiourea (DMTU): 2,000–3,000 μM; 4-Chlorophenylthiourea: 6,300 μM; 4-Nitrophenylthiourea: 1,300 μM |
| Quantified Difference | Target compound is ~260- to 1,260-fold more potent than comparators |
| Conditions | Rat UT-A1 expressed in MDCK cells; fluorescence plate reader assay; incubation time 15 min |
Why This Matters
The nanomolar-range potency of 1-(4-chloro-2-methylphenyl)-2-thiourea makes it a significantly more viable starting point for UT-A1-targeted drug discovery or tool compound development than its millimolar-range phenylthiourea counterparts.
- [1] BindingDB. BDBM50575418 (CHEMBL4874369). Inhibition of rat UT-A1 expressed in MDCK cells. IC50: 5.00E+3 nM. View Source
- [2] Esteva-Font C, Phuan PW, Anderson MO, Verkman AS. Structure-activity analysis of thiourea analogs as inhibitors of UT-A and UT-B urea transporters. Biochim Biophys Acta. 2015;1848(5):1075-1080. Table 2. View Source
